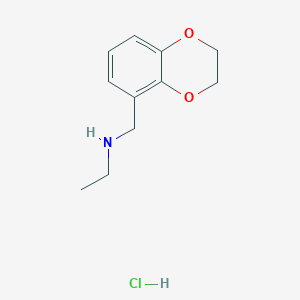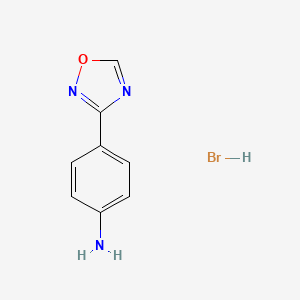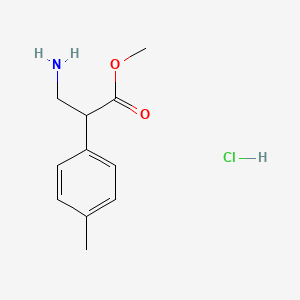![molecular formula C11H13ClF3NO B1421938 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269152-56-8](/img/structure/B1421938.png)
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with the IUPAC name (1r,3r)-3- (3- (trifluoromethoxy)phenyl)cyclobutan-1-amine hydrochloride . It has a molecular weight of 231.22 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.22 . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis and Functionalization : A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which are closely related to 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, have been synthesized through facile condensation processes. These compounds lend themselves to further substitution by various electrophilic reagents and have shown potency as VLA-4 antagonists (Brand et al., 2003).
Cation Radical Polymerization : The stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate in dichloromethane solvent converts certain monomers into cyclobutane polymers. This process demonstrates a fundamentally new polymerization mechanism and involves the cyclobutane ring, a core component of this compound (Bauld et al., 1996).
Cyclobutane Ring Applications : The first [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines is an important chemical reaction. This process uses thymine- or fluorouracil-substituted cyclobutanes to create six-membered ring nucleoside analogues, indicating a potential application in medicinal chemistry (Perrotta et al., 2015).
Medicinal and Biological Applications
- Monoamine Oxidase Inactivators : 1-Phenylcyclobutylamine, closely related to the cyclobutylamine structure of this compound, is both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). This suggests potential applications in neuroscience and pharmacology (Silverman & Zieske, 1986).
Material Science and Catalysis
- Copper-Catalyzed Amination Reactions : A diphosphinidenecyclobutene ligand was used in copper-catalyzed amination reactions of aryl halides with amines, demonstrating the utility of cyclobutane derivatives in catalytic processes (Gajare et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXIAOHGKKDSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-56-8 | |
| Record name | Cyclobutanamine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)
amine dihydrochloride](/img/structure/B1421867.png)


![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)
![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)

